molecular formula C27H25FN4O2 B2613472 N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide CAS No. 1031993-61-9

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Cat. No.: B2613472
CAS No.: 1031993-61-9
M. Wt: 456.521
InChI Key: BGBRLUCITHHECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C27H25FN4O2 and its molecular weight is 456.521. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonist Studies

Several studies have utilized derivatives of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide as radiolabeled antagonists for neuroimaging. These compounds, such as [18F]p-MPPF, have been used in positron emission tomography (PET) to study the serotonergic neurotransmission system. This includes research on the chemistry, radiochemistry, and the use of these compounds in animal and human data with PET, highlighting their role in understanding brain functions and neurotransmission (Plenevaux et al., 2000).

Brain Imaging Agents

Some studies focus on the development of brain imaging agents like [(18)F]MPP3F, which is a fluorinated derivative used in PET imaging. These studies detail the synthesis, characterization, and potential of such compounds in brain imaging, highlighting their efficiency and effectiveness in mapping brain activities (Mou et al., 2009).

Synthesis and Characterization Studies

Other research focuses on the synthesis and characterization of similar compounds, exploring their potential in various medical and scientific applications. For instance, studies on compounds like flunarizine and its isomers involve investigating their synthesis processes, potential uses, and properties (Shakhmaev et al., 2016).

Novel Small Molecule Development

Research has also been conducted on developing novel small molecules, such as GSK962040, for various therapeutic purposes. These compounds are explored for their activity in specific receptors and their pharmacokinetic profiles, which could lead to the development of new drugs (Westaway et al., 2009).

Tissue Distribution and Metabolism

The in vivo behavior of these compounds has also been studied extensively. For instance, research on p-[18F]MPPF examines its distribution, metabolism, and specificity for 5-HT1A binding sites in the brain, providing insights into its utility in neuroimaging (Plenevaux et al., 2000).

Mechanism of Action

Mode of Action

The specific mode of action of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound The compound may influence various pathways, leading to downstream effects .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBRLUCITHHECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.